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molecular formula C5H9NO B041557 Cyclopentanone oxime CAS No. 1192-28-5

Cyclopentanone oxime

Cat. No. B041557
M. Wt: 99.13 g/mol
InChI Key: YGNXYFLJZILPEK-UHFFFAOYSA-N
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Patent
US06768023B2

Procedure details

Cyclopentane (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that cyclopentanone oxime, nitrocyclopentane, cyclopentanone, and cyclopentyl acetate were formed in yields of 4%, 2%, 3%, and less than 1%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
0.2 mmol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O:3][C:4](C)(C)[CH3:5])=O.ON1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17]C=C2C1=O.C1(=NO)CCCC1.[N+](C1CCCC1)([O-])=O.C1(=O)CCCC1>C(O)(=O)C.C1CCCC1>[C:4]([O:14][CH:13]1[CH2:12][CH2:15][CH2:16][CH2:17]1)(=[O:3])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Four
Name
Quantity
1 mmol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0.2 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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